molecular formula C22H21N3O5 B12029279 N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide CAS No. 769147-72-0

N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide

Katalognummer: B12029279
CAS-Nummer: 769147-72-0
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: RVKBKWOICLBERX-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a hydrazino group, and a trimethoxybenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1-naphthylamine and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions, such as acylation, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3,4-Trimethoxybenzylidene)aniline
  • N-(2,3,4-Trimethoxybenzylidene)isonicotinohydrazide

Uniqueness

N-(1-Naphthyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

769147-72-0

Molekularformel

C22H21N3O5

Molekulargewicht

407.4 g/mol

IUPAC-Name

N-naphthalen-1-yl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H21N3O5/c1-28-18-12-11-15(19(29-2)20(18)30-3)13-23-25-22(27)21(26)24-17-10-6-8-14-7-4-5-9-16(14)17/h4-13H,1-3H3,(H,24,26)(H,25,27)/b23-13+

InChI-Schlüssel

RVKBKWOICLBERX-YDZHTSKRSA-N

Isomerische SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.